2-(Piperazin-1-yl)pyrazine dihydrochloride
Description
2-(Piperazin-1-yl)pyrazine dihydrochloride is a synthetic compound featuring a pyrazine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) linked to a piperazine moiety (a six-membered ring with two nitrogen atoms at positions 1 and 4) via a single bond. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C8H14Cl2N4 |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
2-piperazin-1-ylpyrazine;dihydrochloride |
InChI |
InChI=1S/C8H12N4.2ClH/c1-2-11-8(7-10-1)12-5-3-9-4-6-12;;/h1-2,7,9H,3-6H2;2*1H |
InChI Key |
BTCXEGGFJKEGDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)pyrazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyrazine ring .
Scientific Research Applications
2-(Piperazin-1-yl)pyrazine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets. For instance, it can act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The compound may also interact with other receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 2-(Piperazin-1-yl)pyrazine dihydrochloride with analogs:
*Calculated data for this compound based on analogs.
Key Observations :
- Pyrazine vs. Heterocyclic Cores : Pyrazine’s dual nitrogen atoms increase polarity compared to pyridine (one nitrogen) or thiazole (one nitrogen, one sulfur), influencing solubility and receptor binding .
- Salt Forms: Dihydrochloride salts (e.g., hydroxyzine, cetirizine) generally exhibit higher solubility than monohydrochloride analogs, critical for oral bioavailability .
- Substituent Effects : Chloro or methyl groups (e.g., in ) may enhance metabolic stability or target selectivity .
Pharmacological and Functional Comparisons
Antihistamines (Hydroxyzine, Cetirizine)
- Mechanism : H1 receptor antagonism via piperazine-mediated interactions .
- Divergence : 2-(Piperazin-1-yl)pyrazine lacks the diphenylmethane or acetic acid groups of hydroxyzine/cetirizine, likely shifting activity away from histamine receptors .
Antipsychotics (Phenothiazine Derivatives)
- Example: 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide dihydrochloride .
- Activity: Dopamine D2 receptor modulation via phenothiazine core; 2-(Piperazin-1-yl)pyrazine’s pyrazine core may lack this affinity but could target other CNS receptors .
Antidepressants (Aryl Piperazines)
- Example: Compounds 16–18 in (tetrahydroisoquinoline-piperazine hybrids) .
- Activity : Dual 5-HT1A and Sigma-1 receptor targeting. Pyrazine’s electron-deficient ring may alter receptor binding compared to aryl groups .
Antimicrobials
Biological Activity
Overview
2-(Piperazin-1-yl)pyrazine dihydrochloride, with the molecular formula C8H14N4Cl2, is a heterocyclic compound derived from piperazine and pyrazine. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to diverse therapeutic effects.
| Property | Value |
|---|---|
| CAS Number | 109467-19-8 |
| Molecular Formula | C8H14Cl2N4 |
| Molecular Weight | 237.12 g/mol |
| Purity | ≥ 95% |
| Synthesis Method | Reaction of pyrazine with piperazine under controlled conditions |
The biological activity of this compound is primarily attributed to its ability to bind to various receptors and enzymes. This interaction can modulate their activity, influencing several biological pathways. The exact molecular targets depend on the specific application of the compound, which may include:
- Serotonin Receptors : Involved in mood regulation and targeted for antidepressant effects.
- Dopamine Receptors : Potential applications in treating neurological disorders.
- Enzymatic Pathways : Modulation of enzyme activities can lead to various therapeutic outcomes.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antidepressant Activity :
- Antimicrobial Properties :
- Antioxidant Activity :
Study on Antidepressant Effects
A study investigated a series of piperazine derivatives, including this compound, for their serotonin reuptake inhibition. The most promising compounds demonstrated significant stability in human liver microsomes and showed potential in reducing immobility times in forced swimming tests, a common model for assessing antidepressant activity .
Antimycobacterial Evaluation
Another study synthesized various pyrazine derivatives and evaluated their antimycobacterial properties using the agar well diffusion method. The results indicated that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, suggesting that this compound could be a candidate for further development as an anti-tuberculosis drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
